

Biotin-16-UTP Labeling Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B15588680

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This document provides detailed instructions and protocols for the use of **Biotin-16-UTP** labeling kits for the enzymatic incorporation of biotin into RNA probes. These non-radioactive probes are suitable for a variety of downstream applications, including in situ hybridization, Northern blotting, and microarray analysis.

Principle of Biotin-16-UTP Labeling

Biotin-16-UTP is a modified uridine triphosphate that can be enzymatically incorporated into RNA transcripts in place of standard UTP by RNA polymerases such as T7, SP6, or T3.[1] This process, known as in vitro transcription, generates randomly biotin-labeled RNA probes.[2][3] The biotin moiety is attached to the UTP via a 16-atom spacer arm, which minimizes interference with the hybridization efficiency of the probe.[3][4] The high affinity of biotin for streptavidin ($K_d = 10^{-15}$ M) allows for sensitive detection using streptavidin conjugates, such as those with horseradish peroxidase (HRP) or alkaline phosphatase (AP), or fluorescent dyes.[4][5][6]

Kit Components and Storage

Biotin-16-UTP labeling kits typically contain the necessary reagents for in vitro transcription. While specific components may vary between manufacturers, a standard kit generally includes the components listed in the table below.

Table 1: Typical Components of a **Biotin-16-UTP** Labeling Kit

Component	Stock Concentration	Quantity (for 25-30 reactions)	Storage Temperature
T7 RNA Polymerase Mix	Varies	~50 μ L	-20°C
10x Reaction Buffer	10x	~50 μ L	-20°C
ATP Solution	20 mM	~50 μ L	-20°C
CTP Solution	20 mM	~50 μ L	-20°C
GTP Solution	20 mM	~50 μ L	-20°C
UTP Solution	20 mM	~37.5 μ L	-20°C
Biotin-16-UTP Solution	10 mM	~25 μ L	-20°C[2]
Control Template (e.g., plasmid DNA)	0.5 μ g/ μ L	~5 μ L	-20°C
RNase-free H ₂ O	-	~1 mL	-20°C

Note on Storage: All kit components should be stored at -20°C.[2] Avoid repeated freeze-thaw cycles of the nucleotide solutions.[3] The **Biotin-16-UTP** solution is stable for at least 12 months when stored properly.[1][7] Some degradation (approximately 5%) may occur within 6 months.

Experimental Protocols

Template Preparation

The quality and type of DNA template are critical for a successful in vitro transcription reaction. The template must be linear and contain a double-stranded promoter region for the corresponding RNA polymerase (e.g., T7, SP6, T3) upstream of the target sequence.[3]

- **Plasmid DNA:** Linearize the plasmid DNA by restriction enzyme digestion downstream of the insert. The restriction enzyme should produce blunt or 5'-overhangs.[8] It is crucial to purify

the linearized template after digestion to remove the restriction enzyme and buffer components, which can inhibit transcription. Phenol/chloroform extraction followed by ethanol precipitation is a recommended purification method.[2]

- **PCR Products:** PCR products can also be used as templates. The forward primer should include the T7 promoter sequence at its 5' end. While PCR mixtures can be used directly, purified PCR products generally yield better results.[8]

In Vitro Transcription for Biotin-RNA Synthesis

The following protocol is a general guideline for a 20 μ L reaction. The ratio of **Biotin-16-UTP** to UTP can be optimized for specific applications, but a common starting point is a 1:3 or 1:2 molar ratio.[2] A 35% substitution of **Biotin-16-UTP** for UTP often provides a good balance between labeling efficiency and reaction yield.[3]

Table 2: In Vitro Transcription Reaction Setup (20 μ L)

Component	Volume	Final Concentration
RNase-free H ₂ O	to 20 μ L	-
10x Reaction Buffer	2 μ L	1x
ATP Solution (20 mM)	1 μ L	1 mM
CTP Solution (20 mM)	1 μ L	1 mM
GTP Solution (20 mM)	1 μ L	1 mM
UTP Solution (20 mM)	0.65 μ L	0.65 mM
Biotin-16-UTP (10 mM)	0.35 μ L	0.35 mM
Template DNA	X μ L	0.5 - 1 μ g[8]
T7 RNA Polymerase Mix	2 μ L	-

Protocol:

- Thaw all reagents on ice, except for the 10x reaction buffer, which can be thawed at room temperature. Mix each solution by vortexing and centrifuge briefly to collect the contents.[3]

- Assemble the reaction at room temperature in the order listed in Table 2 to prevent precipitation of the DNA template by spermidine in the reaction buffer.[9]
- Mix the components thoroughly by pipetting and centrifuge briefly.
- Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[2]
- (Optional) To remove the DNA template, add DNase I (RNase-free) and incubate for 15 minutes at 37°C.
- Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

Purification of Biotinylated RNA

After transcription, it is important to remove unincorporated nucleotides, enzymes, and the DNA template.

- Ethanol Precipitation: This is a common method for removing proteins and most free nucleotides.[2]
 - Adjust the reaction volume to 180 µL with RNase-free water.
 - Add 20 µL of 3 M sodium acetate (pH 5.2) and mix.
 - Add 2 volumes of ethanol and incubate at -20°C for at least 30 minutes.
 - Centrifuge at maximum speed for 15 minutes to pellet the RNA.
 - Carefully remove the supernatant and wash the pellet with 500 µL of cold 70% ethanol.
 - Air-dry the pellet and resuspend it in RNase-free water.
- Spin Columns: Commercially available spin columns can efficiently remove unincorporated nucleotides, proteins, and salts.[2] Follow the manufacturer's instructions.

Quantification and Quality Control

The yield of biotin-labeled RNA can be estimated by measuring the absorbance at 260 nm (A_{260}). An A_{260} of 1.0 corresponds to approximately 40 $\mu\text{g/mL}$ of single-stranded RNA. However, this method does not distinguish between incorporated and unincorporated nucleotides.[2]

The integrity and size of the transcript can be assessed by agarose gel electrophoresis. The incorporation of biotin can be confirmed by a dot blot assay followed by detection with a streptavidin-enzyme conjugate.

Downstream Applications and Workflows

Biotin-labeled RNA probes are versatile tools for various molecular biology techniques.

In Situ Hybridization (ISH)

Biotinylated probes can be used to detect specific mRNA sequences within tissue sections or cells.[10] The hybridized probe is typically detected using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) that generates a colored precipitate with a chromogenic substrate. [10]

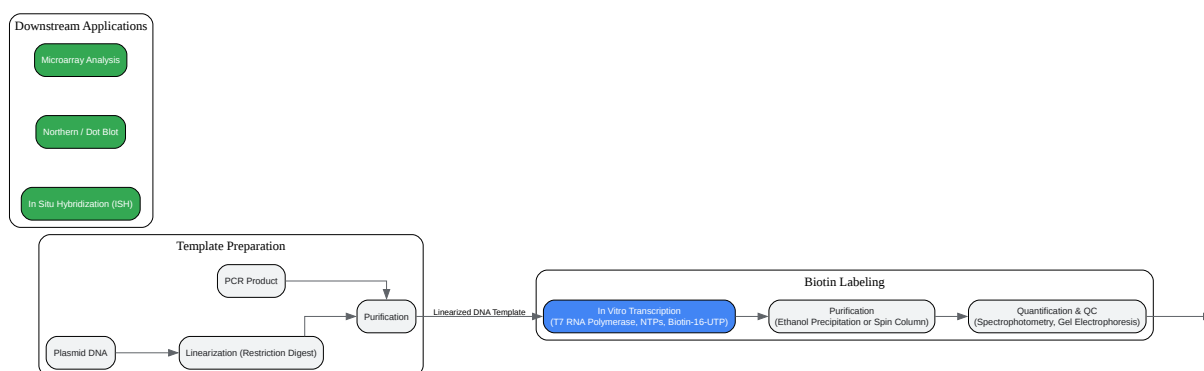
Northern and Dot Blotting

In Northern blotting, biotinylated probes are used to detect specific RNA sequences that have been separated by gel electrophoresis and transferred to a membrane. In dot blotting, the target nucleic acid is directly spotted onto the membrane. Detection is achieved with a streptavidin-enzyme conjugate and a chemiluminescent or chromogenic substrate.[11]

Microarray Analysis

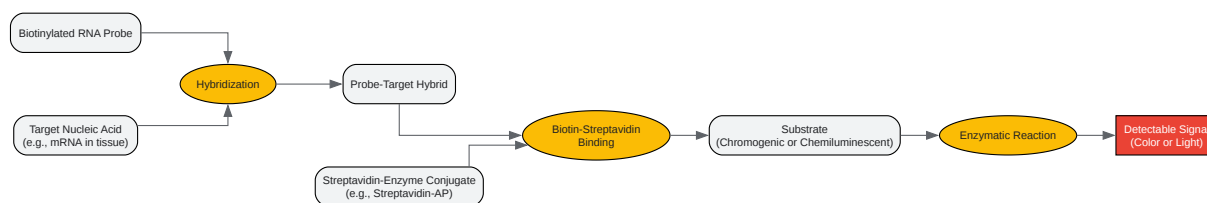
Biotin-labeled cRNA can be hybridized to oligonucleotide arrays to measure gene expression levels.[12] After hybridization and washing, the array is stained with a fluorescently labeled streptavidin conjugate and scanned to quantify the signal at each probe location.

Visualized Workflows and Pathways



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Caption: Experimental workflow for **Biotin-16-UTP** labeling of RNA.



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